molecular formula C14H18O3 B1354123 Methyl 2-acetyl-5-phenylpentanoate CAS No. 97228-23-4

Methyl 2-acetyl-5-phenylpentanoate

Cat. No.: B1354123
CAS No.: 97228-23-4
M. Wt: 234.29 g/mol
InChI Key: QRCVGJJZFCVIEJ-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-5-phenylpentanoate is an organic compound with the molecular formula C14H18O3. It is a derivative of pentanoic acid, featuring an acetyl group and a phenyl group attached to the pentanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

Methyl 2-acetyl-5-phenylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetyl-5-phenylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-acetyl-5-phenylpentanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-5-phenylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted esters or ketones.

Mechanism of Action

The mechanism of action of methyl 2-acetyl-5-phenylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and phenyl groups play a crucial role in its binding affinity and reactivity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetyl-4-phenylbutanoate
  • Methyl 2-acetyl-6-phenylhexanoate
  • Ethyl 2-acetyl-5-phenylpentanoate

Uniqueness

Methyl 2-acetyl-5-phenylpentanoate is unique due to its specific substitution pattern on the pentanoate backbone. The position of the acetyl and phenyl groups influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2-acetyl-5-phenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-11(15)13(14(16)17-2)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCVGJJZFCVIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCCC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462687
Record name methyl 2-acetyl-5-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97228-23-4
Record name methyl 2-acetyl-5-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

85 g (616 mmol) of sodium (2E)-4-methoxy-4-oxo-2-buten-2-olate suspended in 1,3-dimethyltetrahydro-2(1H)-pyrimidone and 3.50 g (21.1 mmol) of potassium iodide are treated dropwise with 129 g (646 mmol) of 1-bromo-3-phenylpropane and the mixture is stirred under reflux at 80° C. for 1 h. The cooled mixture is then added to ice water and extracted with diethyl ether. The ether phase is washed with sodium thiosulphate solution, dried, concentrated and chromatographed. The eluent used is cyclohexane containing an increasing proportion of ethyl acetate.
Quantity
85 g
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reactant
Reaction Step One
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3.5 g
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reactant
Reaction Step Two
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129 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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